![molecular formula C11H18N2O3S B602342 Methyl biotin CAS No. 415725-35-8](/img/structure/B602342.png)
Methyl biotin
Overview
Description
Methyl biotin, a derivative of biotin (vitamin B7), is a compound that plays a crucial role in various biochemical processes. Biotin itself is an essential cofactor for carboxylase enzymes, which are involved in metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . This compound retains these vital functions while offering unique properties that make it valuable in scientific research and industrial applications.
Biochemical Analysis
Biochemical Properties
Methyl biotin acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . It interacts with essential carboxylation enzymes, including acetyl-CoA carboxylase (ACC), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), 3-methylcrotonyl-CoA carboxylase (MCC) and urea carboxylase (UC) .
Cellular Effects
This compound plays a crucial role in various physiological functions, including maintaining human metabolism, cytothesis, neurological health, relieving muscle pain, and preventing hair loss . It influences cell function by participating in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a coenzyme in carboxylation reactions. It participates in the methylation to malonyl-ACP methyl ester, followed by the fatty acid chain elongation cycle to form pimeloyl-ACP methyl ester .
Dosage Effects in Animal Models
While specific studies on this compound are limited, biotin supplementation in dairy cows has shown that improvements in milk yield are possible in high-producing cows .
Metabolic Pathways
This compound is involved in the biotin metabolic pathway. It starts with the methylation to malonyl-ACP methyl ester, followed by the fatty acid chain elongation cycle to form pimeloyl-ACP methyl ester .
Subcellular Localization
Proximity biotinylation has been used to map unannotated microproteins and alt-proteins to subcellular localizations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl biotin typically involves the methylation of biotin. One common method is the reaction of biotin with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through chemical synthesis or microbial fermentation. Chemical synthesis involves the methylation process described above, while microbial fermentation leverages genetically engineered microorganisms to produce biotin, which is then chemically modified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl biotin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form biotin sulfoxide or biotin sulfone under specific conditions.
Reduction: Reduction reactions can convert biotin sulfoxide back to this compound.
Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Biotin sulfoxide, biotin sulfone.
Reduction: this compound.
Substitution: Derivatives of biotin with different functional groups.
Scientific Research Applications
Cancer Therapeutics
Targeted Drug Delivery
Methyl biotin has shown promise in cancer therapeutics due to its ability to target biotin receptors that are overexpressed in various tumor types. Recent studies have highlighted the development of biotin-based conjugates that enhance the specificity and efficacy of chemotherapy drugs. For instance, biotin conjugates can be linked to anti-cancer agents, improving drug uptake by cancer cells through receptor-mediated endocytosis. This method not only increases the therapeutic effect but also reduces systemic toxicity associated with conventional chemotherapy .
Case Study: Biotin-Decorated Liposomes
A study introduced dual folate/biotin-decorated liposomes loaded with an anticancer agent that effectively inhibited HeLa cell migration and adhesion, suggesting a potential application in preventing cancer metastasis. The liposomes demonstrated superior specificity for cancer cells compared to non-targeted formulations, underscoring the utility of this compound in targeted cancer therapy .
Epigenetic Regulation
Genome Stability
Research indicates that this compound plays a role in maintaining genome stability by interacting synergistically with methyl donors. A study involving mouse models demonstrated that a biotin-deficient diet led to a significant increase in tumor load, highlighting the importance of adequate biotin levels for genomic integrity and cancer risk reduction . This interaction between methyl donors and biotin is crucial for repressing long terminal repeats (LTRs) associated with genome instability.
Case Study: Biotin and Methyl Donors
In a feeding study with agouti mice, researchers found that biotin supplementation, in conjunction with methyl donors, significantly repressed LTR activity, thereby contributing to genome stability. This finding emphasizes the potential of this compound in nutritional strategies aimed at reducing cancer risk and improving overall health outcomes .
Biochemical Research
Enzyme Inhibition Studies
this compound derivatives have been investigated for their inhibitory effects on specific enzymes involved in biotin metabolism. For example, biotinyl-methyl 4-(amidomethyl)benzoate was identified as a competitive inhibitor of biotin-dependent enzymes, demonstrating significant inhibition at certain concentrations. Such findings are pivotal for understanding the biochemical pathways involving biotin and its derivatives .
Compound | Enzyme Target | Inhibition (%) at 1 mM |
---|---|---|
Biotinyl-methyl 4-(amidomethyl)benzoate | Biotin-dependent enzyme | 80% |
Nutritional Implications
Biotin Requirements in Health
this compound's role extends into nutritional science, where it is vital for determining human dietary requirements for optimal health. Studies suggest that many populations may be marginally deficient in biotin, which can lead to adverse health outcomes such as increased cancer risk and impaired immune function . Understanding these requirements is essential for developing dietary guidelines and interventions.
Mechanism of Action
Methyl biotin functions by acting as a cofactor for carboxylase enzymes. It facilitates the transfer of carboxyl groups in metabolic reactions, which is essential for processes such as gluconeogenesis, lipogenesis, and amino acid catabolism. The molecular targets of this compound include acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase .
Comparison with Similar Compounds
Biotin: The parent compound, essential for similar biochemical processes.
Biotin methyl ester: Another derivative used in biochemical assays.
Diaminobiotin: A biotin analog with different binding properties.
Uniqueness of Methyl Biotin: this compound is unique due to its methyl group, which can influence its binding affinity and specificity for biotin-dependent enzymes. This modification can enhance its utility in certain biochemical assays and industrial applications .
Biological Activity
Methyl biotin, also known as biotin methyl ester, is a derivative of biotin (vitamin B7) that has gained attention for its potential biological activities and therapeutic applications. Biotin itself is essential for various metabolic processes, including fatty acid synthesis and amino acid metabolism. The methylation of biotin may alter its biological activity and enhance its utility in medical and biochemical applications.
Enzymatic Role in Biotin Synthesis
This compound plays a crucial role in the synthesis of biotin through the action of specific enzymes. The BioC O-methyltransferase catalyzes the methyl esterification of malonyl-acyl carrier protein, which is an essential step in the biosynthesis of the pimeloyl moiety of biotin. This enzymatic activity has been confirmed through various studies, indicating that this compound is integral to the metabolic pathways that produce biotin in organisms such as Escherichia coli .
Cellular Uptake and Therapeutic Potential
Recent research has explored the use of dual folate/biotin-decorated liposomes for targeted drug delivery in cancer therapy. These liposomes have shown enhanced cellular uptake in cancer cells expressing high levels of folate and biotin receptors. The incorporation of this compound into these delivery systems may improve their efficacy by facilitating better interaction with cellular pathways involved in metabolism and drug resistance .
Case Studies on this compound Efficacy
- Case Study on Skin Conditions : A clinical case demonstrated that administration of crystalline biotin (including methylated forms) improved skin conditions associated with biotin deficiency. Patients showed significant improvement in symptoms after treatment, suggesting potential therapeutic benefits of this compound in dermatological applications .
- Biotin-Dependent Disorders : Research has indicated that defects in biotin metabolism, including those involving this compound, can lead to severe metabolic disorders such as propionic acidemia. Understanding the biological activity of this compound can provide insights into therapeutic strategies for managing these conditions .
This compound's biological activity is linked to its role as a coenzyme in carboxylation reactions, which are critical for various metabolic pathways. It acts as a prosthetic group for enzymes involved in the transfer of carbon dioxide, influencing metabolic processes such as gluconeogenesis and fatty acid synthesis .
Data Table: Comparison of Biological Activities
Activity | This compound | Biotin |
---|---|---|
Enzymatic Role | Essential for O-methylation in biosynthesis | Coenzyme for carboxylases |
Cellular Uptake | Enhanced via liposome targeting | Standard uptake mechanisms |
Therapeutic Applications | Potential in cancer therapy | Nutritional supplementation |
Impact on Metabolism | Modifies metabolic pathways | Directly involved in energy metabolism |
Recent Studies
- Biotin Homeostasis : Recent findings indicate that maintaining adequate levels of biotin (including its methylated forms) is crucial for preventing genomic instability and various metabolic disorders .
- Targeted Drug Delivery : Studies have shown that incorporating this compound into drug delivery systems can enhance the specificity and efficacy of treatments for conditions like cancer .
- Genetic Studies : Investigations into genetic mutations affecting holocarboxylase synthetase (HLCS), which is vital for biotin metabolism, have highlighted the importance of this compound in genetic regulation and metabolic stability .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16)/t6?,7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBSLIBPXCFHDN-UYXKVSBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858021 | |
Record name | 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415725-35-8 | |
Record name | 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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